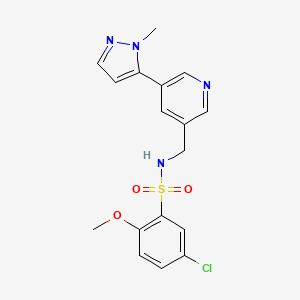

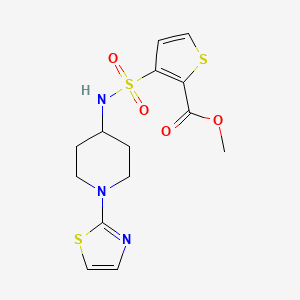

2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which are being explored for their ability to modulate immune responses and inflammation.

Aplicaciones Científicas De Investigación

Anticancer Agent

This compound has been studied for its potential as an anticancer agent . It is known to inhibit carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors . By selectively inhibiting CA IX, it can serve as a target for novel antiproliferative agents. Derivatives of this compound have shown significant inhibitory effects against breast cancer cell lines, making it a promising candidate for cancer therapy .

Antimicrobial Activity

The benzenesulfonamide derivatives, including this compound, have shown antimicrobial properties . They are effective against a range of microbial species, which makes them valuable in the development of new antimicrobial agents . Their ability to disrupt microbial proliferation offers a pathway for treating various bacterial infections.

Enzyme Inhibition

Apart from its anticancer potential, this compound has been found to be an effective enzyme inhibitor . It has shown remarkable selectivity for CA IX over CA II, with excellent enzyme inhibition capabilities . This selectivity is crucial for designing drugs that target specific enzymes without affecting others.

Apoptosis Induction

One of the derivatives of this compound was able to induce apoptosis in triple-negative breast cancer cell lines . Apoptosis, or programmed cell death, is a vital process for eliminating cancer cells, and agents that can induce apoptosis are valuable for therapeutic purposes.

Analgesic Properties

In pharmacological studies, certain N-phenylacetamide sulphonamides, which are structurally related to this compound, exhibited analgesic activity comparable to or superior than paracetamol . This suggests that modifications of the benzenesulfonamide structure could yield new pain-relief medications.

Chemical Synthesis

The compound’s structure allows for reactions at the benzylic position, making it useful in chemical synthesis . It can undergo free radical bromination, nucleophilic substitution, and oxidation, which are fundamental reactions in organic synthesis . This versatility is essential for creating complex molecules in medicinal chemistry.

Propiedades

IUPAC Name |

2-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O2S/c1-20(2)15-11-9-14(10-12-15)6-5-13-19-23(21,22)17-8-4-3-7-16(17)18/h3-4,7-12,19H,5-6,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPOXBYFTJDFQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N,4-Trimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2966935.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2966938.png)

![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2966946.png)

methanone](/img/structure/B2966947.png)

![2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2966949.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2966950.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966954.png)